molecular formula C13H21NO4 B14040847 Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate

Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate

Cat. No.: B14040847
M. Wt: 255.31 g/mol
InChI Key: QFOKDECTGMZXEG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a tert-butyl ester group, an oxo group, and a bicyclic nonane ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic nonane ring system is constructed through a series of cyclization reactions.

    Introduction of the oxo group: The oxo group is introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted esters, and various functionalized bicyclic compounds.

Scientific Research Applications

Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. The oxo group and ester functionality also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate is unique due to its specific bicyclic structure and the presence of both oxo and ester functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)6-14-9-4-11(15)5-10(14)8-17-7-9/h9-10H,4-8H2,1-3H3

InChI Key

QFOKDECTGMZXEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C2CC(=O)CC1COC2

Origin of Product

United States

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